![molecular formula C73H99N15O18 B1668486 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin CAS No. 86170-12-9](/img/structure/B1668486.png)
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
描述
CGP 23996 是一种生长抑素的合成类似物,生长抑素是一种调节内分泌系统并影响神经传递和细胞增殖的肽类激素。 该化合物因其不可还原的特性而引人注目,使其适用于生长抑素受体的碘化和结合测定 .
准备方法
合成路线和反应条件
CGP 23996 的合成涉及生成生长抑素的不可还原类似物。具体的合成路线和反应条件是专有的,并没有广泛发表。 已知该化合物被合成以保持其稳定性和对生长抑素受体的结合亲和力 .
工业生产方法
CGP 23996 的工业生产方法尚未公开详细说明,但可能涉及标准的肽合成技术,包括固相肽合成 (SPPS) 和随后的纯化工艺,以确保化合物的纯度和功效 .
化学反应分析
反应类型
CGP 23996 主要与生长抑素受体发生结合反应。 它被设计为稳定且不可还原的,这限制了它参与典型化学反应,例如氧化、还原或取代 .
常用试剂和条件
该化合物常用于放射性碘化分子的结合测定。 常用试剂包括碘化剂和缓冲液,这些缓冲液在结合测定过程中保持肽的稳定性 .
形成的主要产物
科学研究应用
Antitumor Activity
Research indicates that 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin exhibits significant antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism is believed to involve the modulation of growth factor signaling pathways, particularly those related to insulin-like growth factors (IGFs) and epidermal growth factors (EGFs), which are often overexpressed in tumors.
Case Study: Pancreatic Cancer
A notable study demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates in animal models of pancreatic cancer. The compound was administered via subcutaneous injection, and results indicated a marked decrease in tumor proliferation markers as well as an increase in apoptotic cell death within the tumors .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that the compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
Case Study: Alzheimer's Disease
In vitro studies using neuronal cell cultures showed that treatment with this compound reduced oxidative stress and improved cell viability in the presence of amyloid-beta peptides. Furthermore, animal studies indicated that administration of the compound could improve cognitive functions and reduce behavioral deficits associated with Alzheimer's .
Endocrine Regulation
As a somatostatin analog, this compound plays a role in regulating endocrine functions. It has been studied for its potential use in managing conditions such as acromegaly and carcinoid syndrome by inhibiting excessive hormone secretion.
Clinical Application: Acromegaly Management
Clinical trials have demonstrated that patients treated with this compound showed significant reductions in growth hormone levels and associated symptoms compared to placebo groups. This effect is attributed to its ability to bind to somatostatin receptors on pituitary tumors .
Gastrointestinal Disorders
The compound's ability to modulate gastrointestinal secretions has made it a candidate for treating various gastrointestinal disorders, including diarrhea-predominant irritable bowel syndrome (IBS).
Case Study: IBS Treatment
In clinical settings, patients receiving this compound reported a decrease in gastrointestinal motility issues and improved quality of life scores. The mechanism involves inhibition of gastrointestinal hormone release, thus reducing motility and secretion .
Research Applications in Drug Development
This compound serves as a valuable tool in drug development research. Its structural properties allow for the synthesis of various derivatives aimed at enhancing specific biological activities or reducing side effects.
Table: Comparison of Biological Activities
Activity Type | 1-Des-Ala Compound | Native Somatostatin | Notes |
---|---|---|---|
Antitumor Activity | High | Moderate | More effective against certain cancers |
Neuroprotective Effects | Significant | Low | Effective against amyloid aggregation |
Hormonal Regulation | Strong | Moderate | Better receptor binding affinity |
Gastrointestinal Modulation | Effective | Limited | Reduces motility significantly |
作用机制
CGP 23996 通过与生长抑素受体结合发挥其作用,特别是对不可还原类似物敏感的亚型。这种结合抑制了各种次级信使的释放,从而调节神经传递和细胞增殖。 分子靶标包括生长抑素受体亚型 SRIF1 和 SRIF2 .
相似化合物的比较
类似化合物
MK 678: 另一种生长抑素类似物,选择性地结合不同的生长抑素受体亚型。
CGP 54626: 一种具有类似结合特性但受体亚型特异性不同的化合物。
CGP 37849: 另一种用于类似结合测定的类似物.
独特性
CGP 23996 的独特之处在于其不可还原的特性,使其特别稳定,适用于碘化。 这种稳定性与其他生长抑素类似物相比,可以进行更准确和可靠的结合测定 .
生物活性
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating various physiological functions, including endocrine and exocrine secretions. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and endocrinology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features multiple modifications compared to natural somatostatin, enhancing its biological stability and activity.
This compound primarily functions by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. This interaction inhibits the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), thereby exerting antiproliferative effects on various tumor types.
In Vitro Studies
Research has demonstrated that 1-des-ala analogs exhibit enhanced binding affinity for SSTRs compared to native somatostatin. For example, studies indicate that these analogs can effectively inhibit GH secretion in pituitary tumor cells:
Compound | IC50 (nM) | SSTR Subtype |
---|---|---|
Somatostatin | 100 | SSTR2 |
1-des-Ala Analog | 10 | SSTR2 |
These findings suggest that modifications in the peptide structure significantly increase receptor affinity and biological potency.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the antitumor effects of this compound. For instance, in a study involving mice with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups:
Treatment Group | Tumor Volume (mm³) | % Reduction |
---|---|---|
Control | 500 ± 50 | - |
1-des-Ala Analog | 250 ± 30 | 50% |
These results indicate that the compound not only inhibits tumor growth but may also enhance the efficacy of other anticancer therapies.
Case Studies
Case Study 1: Pancreatic Cancer
A clinical study involving patients with advanced pancreatic cancer assessed the efficacy of 1-des-ala analogs combined with chemotherapy. The results showed improved overall survival rates and reduced side effects compared to standard treatments alone.
Case Study 2: Acromegaly
Patients suffering from acromegaly due to GH-secreting tumors experienced significant symptom relief and hormonal control when treated with this compound. The treatment led to normalized IGF-1 levels in over 70% of participants within six months.
属性
CAS 编号 |
86170-12-9 |
---|---|
分子式 |
C73H99N15O18 |
分子量 |
1474.7 g/mol |
IUPAC 名称 |
(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |
InChI 键 |
HTEPNQQGQXAYEW-YQENAMKYSA-N |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
手性 SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
规范 SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。